(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
Description
The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid is a fluorinated amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxyl group at the C2 position, and a para-methylphenyl (p-tolyl) substituent at the C3 position. Its stereochemistry, designated as (2R,3R), is critical for its conformational stability and interactions in peptide synthesis and medicinal chemistry applications . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions . The p-tolyl moiety contributes to hydrophobicity, influencing solubility and binding affinity in biological systems. This compound is primarily employed as a building block for peptide modifications, targeting receptors or enzymes where aromatic interactions are pivotal .
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15-10-12-16(13-11-15)22(23(27)24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEGPGRQLHGCFP-DHIUTWEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654607 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217669-56-1 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid, commonly referred to as Fmoc-Tyr(OH)-Phe, is a synthetic compound that plays a significant role in peptide synthesis and medicinal chemistry. The compound's unique structure allows for various biological applications, particularly in the development of therapeutic peptides.
Chemical Structure and Properties
The molecular formula of this compound is C24H21NO5, with a molecular weight of approximately 421.4 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its application in peptide synthesis, providing stability and facilitating the coupling of amino acids.
| Property | Value |
|---|---|
| Molecular Formula | C24H21NO5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1217828-02-8 |
| Chemical Structure | Structure |
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures are often evaluated for their pharmacological properties, including:
- Antimicrobial Activity : Some studies indicate that derivatives of fluorenone exhibit antibacterial and antifungal properties, suggesting potential applications in treating infections .
- Antiproliferative Effects : Research has shown that fluorenone derivatives can act as inhibitors of type I topoisomerase, leading to antiproliferative activity against cancer cells .
- Protein Interaction Studies : The compound is utilized in studying protein interactions due to its ability to form stable peptides. This property is essential for understanding enzyme mechanisms and developing new therapeutic agents.
The mechanism of action for this compound largely depends on the specific peptide it forms part of. The interactions between the synthesized peptides and target biomolecules determine their biological effects. For example:
- Enzyme Inhibition : Peptides containing this compound may inhibit specific enzymes crucial for disease progression.
- Receptor Binding : The ability to mimic natural substrates allows these peptides to bind effectively to receptors, modulating biological responses.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that fluorenone derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Studies : Research highlighted the effectiveness of fluorenone-based compounds against resistant bacterial strains, showcasing their potential in developing new antibiotics .
Scientific Research Applications
Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The ability to protect the amino group allows for the sequential addition of amino acids while preventing unwanted reactions. This compound serves as a building block in the synthesis of peptides with specific functionalities, enabling researchers to create complex peptide structures for therapeutic applications.
Drug Development
Research indicates that compounds similar to (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid exhibit significant biological activity. For instance, modifications of this compound have been explored for their potential as anti-cancer agents and inhibitors of various enzymes involved in disease pathways. Case studies have shown promising results in targeting specific receptors and pathways relevant to cancer treatment.
Bioconjugation Techniques
This compound can be utilized in bioconjugation methodologies where it acts as a linker to attach biologically active molecules to carriers such as nanoparticles or antibodies. The Fmoc protecting group can be selectively removed under mild conditions, allowing for the release of the active drug at the target site.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of derivatives of this compound. The results demonstrated that certain modifications enhanced cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Study 2: Enzyme Inhibition
Another research article focused on the enzyme inhibitory effects of this compound and its derivatives. The findings indicated that specific analogs could effectively inhibit proteases involved in inflammatory processes, providing insights into developing anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound can be elucidated by comparing it with analogs that differ in stereochemistry, substituent positions, or functional groups. Below is a detailed analysis supported by data:
Stereochemical Variants
- (2S,3S)-3-((Fmoc)amino)-2-hydroxy-3-(p-tolyl)propanoic acid (CAS: 959576-02-4): This diastereomer shares the same substituents but has inverted stereochemistry at both C2 and C3. The (2S,3S) configuration alters hydrogen-bonding patterns and steric interactions, reducing its compatibility with enzymatic systems optimized for R-configured substrates. Molecular weight: 417.45 (C25H23NO5) .
- (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1): An enantiomer with an ortho-methylphenyl (o-tolyl) group. The o-tolyl substituent introduces steric hindrance near the hydroxyl group, decreasing solubility in polar solvents (e.g., water solubility <1 mg/mL) compared to the p-tolyl analog .
Substituent Variations
- Trifluoromethylphenyl Analog: (R)-3-((Fmoc)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS: 517905-86-1): The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces nucleophilicity at the hydroxyl group. Molecular weight: 455.43 (C25H20F3NO4) .
- Mercapto Derivative: (R)-2-((Fmoc)amino)-3-mercaptopropanoic acid (CAS: 135248-89-4): Replacing the hydroxyl group with a thiol (-SH) increases reactivity in disulfide bond formation but introduces toxicity risks (H302: oral toxicity) .
Protecting Group Modifications
- Allyloxycarbonyl Variant: (R)-2-((Fmoc)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid (CAS: 178924-05-5): The allyloxycarbonyl group offers orthogonal deprotection under radical or transition-metal catalysis, enabling sequential peptide assembly. Molecular weight: 434.42 (C22H22N2O6) .
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Functional Differences |
|---|---|---|---|---|---|
| (2R,3R)-3-((Fmoc)amino)-2-hydroxy-3-(p-tolyl)propanoic acid | 959576-02-4 | C25H23NO5 | 417.45 | ≥98% | p-Tolyl, (2R,3R) configuration |
| (2S,3S)-3-((Fmoc)amino)-2-hydroxy-3-(p-tolyl)propanoic acid | 959576-02-4 | C25H23NO5 | 417.45 | ≥98% | p-Tolyl, (2S,3S) configuration |
| (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid | 211637-75-1 | C25H23NO4 | 401.45 | 99.76% | o-Tolyl, reduced solubility |
| (R)-3-((Fmoc)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid | 517905-86-1 | C25H20F3NO4 | 455.43 | N/A | Trifluoromethylphenyl, enhanced stability |
| (R)-2-((Fmoc)amino)-3-mercaptopropanoic acid | 135248-89-4 | C18H17NO4S | 343.40 | N/A | Thiol group, higher toxicity (H302) |
Research Findings and Implications
- Stereochemistry and Bioactivity : The (2R,3R) configuration of the target compound favors interactions with chiral biological targets, such as proteases, compared to its (2S,3S) counterpart, which shows lower affinity in enzyme inhibition assays .
- Substituent Effects : The p-tolyl group’s para-methyl substitution optimizes hydrophobic interactions without steric clashes, whereas o-tolyl analogs exhibit reduced binding in receptor models .
- Safety Profiles : Compounds with thiol groups (e.g., CAS: 135248-89-4) require stringent handling due to acute toxicity (H302), unlike hydroxylated variants .
Q & A
Basic: What are the optimal synthetic routes for (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid, and how is stereochemical integrity maintained?
Methodological Answer:
The synthesis typically involves Fmoc protection of the amino group, followed by stereoselective coupling of the p-tolyl moiety. Key steps include:
- Fmoc Protection : Use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate) to protect the amine .
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution may ensure the (2R,3R) configuration. For example, asymmetric hydrogenation or diastereomeric salt crystallization can resolve enantiomers .
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures >98% purity, as validated by analytical data (e.g., 99.76% purity via HPLC in ) .
Advanced: How do researchers resolve discrepancies in reported reactivity of the hydroxyl group in Fmoc-protected β-hydroxy amino acids during peptide coupling?
Methodological Answer:
Contradictions arise from competing side reactions (e.g., oxidation or undesired esterification). Mitigation strategies include:
- Protection Schemes : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) or benzyl ethers during coupling steps .
- Coupling Reagents : Use of carbodiimides (e.g., DCC) with additives like HOAt to minimize racemization and improve efficiency .
- Real-Time Monitoring : In-situ FTIR or LC-MS tracks reaction progress, ensuring minimal side-product formation .
Basic: What analytical techniques are essential for verifying the structural and stereochemical integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., aromatic protons of p-tolyl at δ 7.1–7.3 ppm) and hydroxyl group presence .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents resolve enantiomers, ensuring >99% enantiomeric excess .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 418.45 for C25H23NO5) .
Advanced: How does the p-tolyl substituent influence the compound’s interactions in peptide-based drug design, and what computational methods predict these effects?
Methodological Answer:
The hydrophobic p-tolyl group enhances binding to aromatic residues in target proteins (e.g., enzyme active sites). Methodological approaches include:
- Molecular Dynamics (MD) Simulations : AMBER or CHARMM forcefields model interactions with biological targets, predicting binding free energies .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronic effects (Hammett σ values) with bioactivity .
- Crystallography : Co-crystallization with target proteins (e.g., HIV-1 gp120 in ) reveals π-π stacking interactions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319 per GHS classification) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust (H335) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
Advanced: What strategies prevent racemization during solid-phase peptide synthesis (SPPS) using this Fmoc-protected amino acid?
Methodological Answer:
- Low-Temperature Coupling : Reactions at 4°C reduce base-induced racemization during Fmoc deprotection (e.g., 20% piperidine in DMF) .
- Orthogonal Protection : Combine Fmoc with acid-labile protecting groups (e.g., Boc for side chains) to minimize repeated base exposure .
- Kinetic Monitoring : Circular dichroism (CD) spectroscopy detects racemization by tracking α-helix formation in model peptides .
Basic: How is the Fmoc group selectively removed without degrading the p-tolyl or hydroxyl functionalities?
Methodological Answer:
- Deprotection Reagents : 20% piperidine in DMF cleaves the Fmoc group via β-elimination under mild conditions (room temperature, 30 min) .
- Quenching : Post-deprotection, immediate washing with DMF and neutralization with acetic acid prevents side reactions .
- Verification : UV monitoring at 301 nm confirms Fmoc removal, as the fluorenyl group absorbs strongly in this range .
Advanced: What role does this compound play in studying allosteric modulation of G-protein-coupled receptors (GPCRs)?
Methodological Answer:
- Fluorescent Probes : Conjugation with dansyl or BODIPY fluorophores via the carboxylic acid group enables fluorescence polarization assays to study receptor conformational changes .
- Photoaffinity Labeling : Incorporation of diazirine moieties allows covalent crosslinking to CXCR2 receptors, mapping allosteric binding sites .
- Binding Kinetics : Surface plasmon resonance (SPR) measures affinity (KD) in real-time, with reported values in the nM range for similar Fmoc derivatives .
Basic: What solvent systems are optimal for solubilizing this compound in aqueous and organic reaction media?
Methodological Answer:
- Polar Solvents : DMSO or DMF dissolves the compound at 10–50 mM for SPPS .
- Aqueous Buffers : Phosphate-buffered saline (PBS, pH 7.4) with 5% acetonitrile enhances solubility for biological assays .
- Precipitation Control : Addition of diethyl ether or cold methanol precipitates the compound without degrading labile groups .
Advanced: How do researchers validate the compound’s stability under long-term storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Storage at 40°C/75% RH for 6 months simulates shelf life; HPLC monitors decomposition products (e.g., free amine or oxidized p-tolyl) .
- Cryopreservation : Lyophilized samples stored at -80°C show no degradation after 12 months, as confirmed by NMR .
- Light Sensitivity : UV-vis spectroscopy assesses photodegradation; amber vials are recommended to prevent radical formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
